molecular formula C22H21N5O3S2 B11665781 2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(3E)-1-(morpholin-4-ylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide

2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(3E)-1-(morpholin-4-ylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide

Cat. No.: B11665781
M. Wt: 467.6 g/mol
InChI Key: UBYRUTIGDGARTQ-UHFFFAOYSA-N
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Description

2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-N’-[(3Z)-1-[(MORPHOLIN-4-YL)METHYL]-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]ACETOHYDRAZIDE is a complex organic compound that features a benzothiazole moiety, a morpholine ring, and an indole derivative. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-N’-[(3Z)-1-[(MORPHOLIN-4-YL)METHYL]-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]ACETOHYDRAZIDE typically involves multi-step organic reactions. The process may start with the preparation of the benzothiazole and indole intermediates, followed by their coupling through various chemical reactions such as condensation or cyclization under controlled conditions.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of catalysts, specific solvents, and temperature control to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions could target the carbonyl groups or the benzothiazole ring.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzothiazole or indole rings.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions would vary depending on the desired transformation, typically involving specific solvents and temperature control.

Major Products

The major products formed from these reactions would depend on the specific reaction pathway. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups onto the benzothiazole or indole rings.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a versatile intermediate.

Biology

In biological research, this compound might be studied for its potential bioactivity. Compounds containing benzothiazole and indole moieties are often investigated for their antimicrobial, anticancer, and anti-inflammatory properties.

Medicine

In medicine, derivatives of this compound could be explored for therapeutic applications. The presence of the morpholine ring suggests potential interactions with biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The benzothiazole and indole rings could facilitate binding to specific molecular targets, while the morpholine ring might enhance solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,3-Benzothiazol-2-ylsulfanyl)acetohydrazide
  • N’-[(3Z)-1-[(Morpholin-4-yl)methyl]-2-oxo-2,3-dihydro-1H-indol-3-ylidene]acetohydrazide

Uniqueness

What sets 2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-N’-[(3Z)-1-[(MORPHOLIN-4-YL)METHYL]-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]ACETOHYDRAZIDE apart is the combination of the benzothiazole, morpholine, and indole moieties in a single molecule. This unique structure could confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C22H21N5O3S2

Molecular Weight

467.6 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-ylsulfanyl)-N-[2-hydroxy-1-(morpholin-4-ylmethyl)indol-3-yl]iminoacetamide

InChI

InChI=1S/C22H21N5O3S2/c28-19(13-31-22-23-16-6-2-4-8-18(16)32-22)24-25-20-15-5-1-3-7-17(15)27(21(20)29)14-26-9-11-30-12-10-26/h1-8,29H,9-14H2

InChI Key

UBYRUTIGDGARTQ-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CN2C3=CC=CC=C3C(=C2O)N=NC(=O)CSC4=NC5=CC=CC=C5S4

Origin of Product

United States

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